An In-depth Technical Guide to tert-Butyl(dichloro)phenylstannane: Synthesis, Properties, and Application in Cross-Coupling Chemistry
An In-depth Technical Guide to tert-Butyl(dichloro)phenylstannane: Synthesis, Properties, and Application in Cross-Coupling Chemistry
Foreword: Navigating the Landscape of Organotin Chemistry
In the field of modern organic synthesis, particularly in the construction of carbon-carbon bonds for drug development and materials science, organostannanes have long held a pivotal role. Their air and moisture stability, coupled with their broad functional group tolerance, makes them valuable reagents in palladium-catalyzed cross-coupling reactions.[1][2] This guide focuses on a specific, albeit not widely documented, member of this family: tert-Butyl(dichloro)phenylstannane .
Due to the limited availability of direct experimental data for this exact compound in peer-reviewed literature, this guide will adopt a first-principles approach. By examining the well-established chemistry of analogous mono- and di-substituted organotin halides, we will construct a robust and scientifically-grounded understanding of the probable synthesis, chemical properties, and reactivity of tert-Butyl(dichloro)phenylstannane. This approach is designed to provide researchers with the foundational knowledge required to synthesize and utilize this reagent, or structurally similar compounds, with confidence. Our narrative will emphasize the causality behind synthetic strategies and the mechanistic underpinnings of its reactivity, particularly in the context of the Stille cross-coupling reaction.
Part 1: Physicochemical and Spectroscopic Profile (Inferred)
The structure of tert-Butyl(dichloro)phenylstannane, C₁₀H₁₄Cl₂Sn, features a central tin(IV) atom bonded to a phenyl group, a tert-butyl group, and two chlorine atoms. This configuration dictates its reactivity, with the phenyl group being the primary transferable group in cross-coupling reactions, while the bulky tert-butyl group acts as a non-transferable "dummy" ligand. The two chloro ligands enhance the Lewis acidity of the tin center, which can influence the rate of transmetalation.
Table 1: Estimated Physicochemical Properties
| Property | Estimated Value/Description | Rationale |
| Molecular Formula | C₁₀H₁₄Cl₂Sn | Based on chemical structure. |
| Molecular Weight | 323.82 g/mol | Calculated from the molecular formula. |
| Appearance | Colorless to pale yellow liquid or low-melting solid. | Typical for similar organotin halides. |
| Boiling Point | > 200 °C (with potential decomposition) | Organotin halides are generally high-boiling liquids or solids. |
| Solubility | Soluble in common organic solvents (THF, toluene, CH₂Cl₂). | Expected based on the organic substituents. |
| Hydrolytic Sensitivity | Reacts with water. | The Sn-Cl bonds are susceptible to hydrolysis.[3] |
Spectroscopic Characterization (Predicted)
Detailed spectroscopic analysis is essential for the unambiguous identification and purity assessment of the target compound. While experimental spectra are not available, we can predict the key features based on the structure.
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¹H NMR: The proton NMR spectrum is expected to show two main signals:
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A multiplet in the aromatic region (δ ≈ 7.2-7.8 ppm) corresponding to the protons of the phenyl group.
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A sharp singlet in the aliphatic region (δ ≈ 1.2-1.5 ppm) for the nine equivalent protons of the tert-butyl group. The high mobility and symmetry of the tert-butyl group typically result in a sharp, intense signal.[4]
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¹³C NMR: The carbon NMR spectrum should display distinct signals for both the phenyl and tert-butyl groups. Key predicted shifts include:
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Signals in the aromatic region (δ ≈ 128-140 ppm) for the phenyl carbons.
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Signals for the quaternary and methyl carbons of the tert-butyl group (δ ≈ 30-35 ppm).
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¹¹⁹Sn NMR: Tin NMR is a powerful tool for characterizing organotin compounds. For a tetracoordinate tin(IV) center like the one in tert-Butyl(dichloro)phenylstannane, a single resonance is expected. The chemical shift would provide insight into the electronic environment of the tin atom.
Part 2: Synthesis of Mixed Organotin Dihalides
The synthesis of unsymmetrical organotin halides like tert-Butyl(dichloro)phenylstannane can be approached through several reliable methods rooted in fundamental organometallic chemistry. The most logical and controllable pathway involves the sequential introduction of the organic groups to a tin tetrahalide precursor.
Proposed Synthetic Strategy: A Two-Step Approach
The most viable route involves the preparation of an intermediate, Phenyltin trichloride (PhSnCl₃), followed by the selective addition of the tert-butyl group.
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Step 1: Synthesis of Phenyltin trichloride (PhSnCl₃) via Redistribution. This classic method, known as the Kocheshkov redistribution reaction, involves heating a tetraorganotin compound with tin tetrachloride.[5][6] The stoichiometry of the reactants is critical to control the degree of substitution.
Ph₄Sn + 3 SnCl₄ → 4 PhSnCl₃
This reaction provides a direct route to the key intermediate.
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Step 2: Selective Alkylation with a Grignard Reagent. The subsequent reaction of Phenyltin trichloride with one equivalent of tert-butylmagnesium chloride (t-BuMgCl) would yield the desired product. This is a standard method for forming Sn-C bonds.[5] The reaction must be performed under anhydrous conditions and at low temperatures to prevent over-alkylation and other side reactions.
PhSnCl₃ + t-BuMgCl → Ph(t-Bu)SnCl₂ + MgCl₂
The workflow below illustrates this logical synthetic progression.
Caption: Proposed two-step synthesis of tert-Butyl(dichloro)phenylstannane.
Part 3: Reactivity in Palladium-Catalyzed Cross-Coupling
The primary utility of a mixed organostannane like tert-Butyl(dichloro)phenylstannane lies in its application as a coupling partner in the Stille reaction. This reaction forms a new carbon-carbon bond between an organic electrophile (R¹-X) and the organostannane (R²-SnR₃).[1][7]
The Stille Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving a palladium(0) catalyst.
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Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organic electrophile (R¹-X) to form a Pd(II) complex.[8]
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Transmetalation: This is the key step where the organostannane reagent participates. The phenyl group from tert-Butyl(dichloro)phenylstannane is transferred to the palladium center, displacing a halide and forming a new Pd-C bond. The tin byproduct is Ph(t-Bu)Sn(Cl)X. This step is often the rate-determining step of the cycle.[8]
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Reductive Elimination: The two organic groups (R¹ and the phenyl group) on the palladium center couple and are eliminated from the metal, forming the desired product (R¹-Ph) and regenerating the Pd(0) catalyst.[8]
Sources
- 1. Stille reaction - Wikipedia [en.wikipedia.org]
- 2. organicreactions.org [organicreactions.org]
- 3. lupinepublishers.com [lupinepublishers.com]
- 4. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organotin chemistry - Wikipedia [en.wikipedia.org]
- 6. dspace.library.uu.nl [dspace.library.uu.nl]
- 7. synarchive.com [synarchive.com]
- 8. scribd.com [scribd.com]
